molecular formula C16H14FNO7 B13434589 6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Cat. No.: B13434589
M. Wt: 351.28 g/mol
InChI Key: YSZIXENOUNYOLY-UHFFFAOYSA-N
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Description

6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid is a complex organic compound known for its significant applications in the field of medicine, particularly as an antibiotic. This compound is a member of the fluoroquinolone class of antibiotics, which are known for their broad-spectrum antibacterial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid involves multiple steps, starting from the appropriate fluoroquinolone precursor. The process typically includes:

    Fluorination: Introduction of the fluorine atom at the 7th position.

    Cyclization: Formation of the tricyclic structure.

    Oxidation and Reduction: To achieve the desired functional groups.

    Hydrolysis: To introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to prevent any unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on bacterial growth and resistance mechanisms.

    Medicine: Employed as an antibiotic for treating various bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved include the binding of the compound to the active sites of these enzymes, preventing their normal function.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A stereoisomer of ofloxacin with enhanced activity.

    Moxifloxacin: A newer fluoroquinolone with a broader spectrum of activity.

Uniqueness

6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid is unique due to its specific structural features, which confer distinct pharmacokinetic properties and a specific spectrum of antibacterial activity. Its tricyclic structure and the presence of the dihydroxypropanoyl group contribute to its unique behavior compared to other fluoroquinolones.

Properties

Molecular Formula

C16H14FNO7

Molecular Weight

351.28 g/mol

IUPAC Name

6-(2,3-dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C16H14FNO7/c1-6-5-25-15-11(14(22)10(20)4-19)9(17)2-7-12(15)18(6)3-8(13(7)21)16(23)24/h2-3,6,10,19-20H,4-5H2,1H3,(H,23,24)

InChI Key

YSZIXENOUNYOLY-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C(=O)C(CO)O)F)C(=O)O

Origin of Product

United States

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